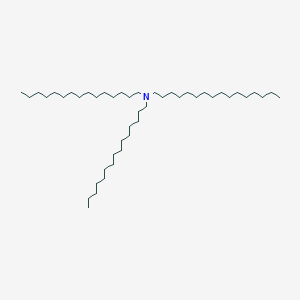

N,N-di(pentadecyl)hexadecan-1-amine

Description

N,N-Di(pentadecyl)hexadecan-1-amine is a tertiary amine with a hexadecyl (C₁₆H₃₃) backbone and two pentadecyl (C₁₅H₃₁) substituents on the nitrogen atom. Its molecular formula is C₄₆H₉₅N, with a calculated molecular weight of 662.23 g/mol. Structurally, the compound combines long alkyl chains, imparting high lipophilicity (estimated logP >5) . Such compounds are often explored for surfactant applications, lipid nanoparticle formulations, or enzyme inhibition due to their hydrophobic interactions .

Properties

CAS No. |

67701-00-2 |

|---|---|

Molecular Formula |

C46H95N |

Molecular Weight |

662.3 g/mol |

IUPAC Name |

N,N-di(pentadecyl)hexadecan-1-amine |

InChI |

InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3 |

InChI Key |

HQNSITMHFIBPTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC |

Other CAS No. |

67701-00-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:

R−X+NH3→R−NH2+HX

where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:

Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.

Reduction: Reduction reactions can convert nitro compounds back to amines.

Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .

Scientific Research Applications

N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as surfactants in various chemical processes.

Biology: Employed in the formulation of biocides and antimicrobial agents due to their ability to disrupt microbial cell membranes.

Medicine: Investigated for their potential use in drug delivery systems and as active pharmaceutical ingredients.

Industry: Utilized as antistatic agents, emulsifiers, dispersants, corrosion inhibitors, and lubricants in various industrial applications .

Mechanism of Action

The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Alkylamines of Varying Chain Lengths

N-Tridecyl vs. N-Pentadecyl Derivatives

highlights that N-tridecyl (C₁₃H₂₇) and N-pentadecyl (C₁₅H₃₁) derivatives exhibit similar biological activity (e.g., cholinesterase inhibition). However, pentadecyl derivatives are more lipophilic, with logP values exceeding 5 in some cases, compared to tridecyl analogs (logP ~4–5) . The increased lipophilicity of pentadecyl chains enhances membrane permeability but may reduce aqueous solubility, impacting bioavailability.

Shorter-Chain Dialkylamines

- N,N-Dimethylhexadecan-1-amine (C₁₈H₃₉N):

Compared to N,N-di(pentadecyl)hexadecan-1-amine, dimethylated analogs are significantly less lipophilic and more water-soluble, making them suitable for different industrial roles .

Comparison with Cyclic and Branched Amines

Hexacyclododecylamines

Compounds like 5-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecan-4-ol () feature rigid, polycyclic frameworks. These structures exhibit:

- Sigma-1 receptor affinity and calcium channel modulation .

- Lower lipophilicity than linear alkylamines due to reduced alkyl chain content.

In contrast, this compound’s linear chains favor hydrophobic interactions but lack the stereochemical complexity required for specific receptor binding .

Data Tables

Table 1: Key Properties of Selected Alkylamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.